molecular formula C25H22Si B11956234 Benzyltriphenylsilane CAS No. 5410-07-1

Benzyltriphenylsilane

Cat. No.: B11956234
CAS No.: 5410-07-1
M. Wt: 350.5 g/mol
InChI Key: OXCMVSDDHQSTMI-UHFFFAOYSA-N
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Description

Benzyltriphenylsilane is an organosilicon compound with the molecular formula C25H22Si. It is a derivative of triphenylsilane, where a benzyl group is attached to the silicon atom. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltriphenylsilane can be synthesized through the reaction of triphenylsilane with benzyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction is as follows:

(C6H5)3SiH+C6H5CH2Cl(C6H5)3SiCH2C6H5+HCl(C_6H_5)_3SiH + C_6H_5CH_2Cl \rightarrow (C_6H_5)_3SiCH_2C_6H_5 + HCl (C6​H5​)3​SiH+C6​H5​CH2​Cl→(C6​H5​)3​SiCH2​C6​H5​+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. Industrial production may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or ozone can be used under mild conditions.

    Reduction: Hydride donors such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Strong nucleophiles like sodium amide (NaNH2) can facilitate substitution reactions.

Major Products:

    Oxidation: Triphenylsilanol, hexaphenyldisiloxane.

    Reduction: Triphenylsilane.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Benzyltriphenylsilane is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds and is used in hydrosilylation reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzyltriphenylsilane involves its ability to participate in various chemical reactions due to the presence of the silicon atom bonded to phenyl and benzyl groups. The silicon atom can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species.

Comparison with Similar Compounds

    Triphenylsilane: Similar structure but lacks the benzyl group.

    Tetraphenylsilane: Contains four phenyl groups attached to silicon.

    Hexaphenyldisilane: Contains two silicon atoms bonded to six phenyl groups.

Uniqueness: Benzyltriphenylsilane is unique due to the presence of the benzyl group, which imparts different reactivity and properties compared to other similar compounds. This makes it valuable for specific synthetic applications and research studies.

Properties

CAS No.

5410-07-1

Molecular Formula

C25H22Si

Molecular Weight

350.5 g/mol

IUPAC Name

benzyl(triphenyl)silane

InChI

InChI=1S/C25H22Si/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2

InChI Key

OXCMVSDDHQSTMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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